molecular formula C7H11N3OS B2896492 S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate CAS No. 2137858-72-9

S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate

Cat. No. B2896492
CAS RN: 2137858-72-9
M. Wt: 185.25
InChI Key: YUXDBQIYWQFSPT-UHFFFAOYSA-N
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Description

S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate, also known as MPDT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPDT is a thioester derivative of pyrazole and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The exact mechanism of action of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate is not well understood, but it has been proposed to act as a thiol reagent, reacting with free thiols in proteins and enzymes. This reaction can lead to the inhibition of enzyme activity, which may contribute to its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects
Studies have shown that S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In addition, S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate has been shown to inhibit the replication of the hepatitis B virus, indicating its potential as an anti-viral agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate in lab experiments is its ease of synthesis and availability. S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate is also stable under normal laboratory conditions, making it a convenient reagent for various reactions. However, one limitation of using S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate is its potential toxicity, which may limit its use in certain applications. It is important to handle S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate with care and follow proper safety precautions when working with this compound.

Future Directions

There are several future directions for the research and development of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate. One area of interest is the development of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate-based drugs for the treatment of inflammatory diseases and cancer. Further studies are needed to elucidate the mechanism of action of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate and its potential as an anti-viral agent. In addition, the synthesis of novel pyrazole derivatives using S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate as a reagent may lead to the discovery of new drugs with unique properties. Overall, the potential applications of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate in various fields make it a promising compound for future research.

Synthesis Methods

The synthesis of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate involves the reaction of 1-methyl-1H-pyrazole-4-carbonyl chloride with dimethylamine in the presence of a thiol such as thiourea or mercaptoethanol. The reaction yields S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate as a white crystalline solid with a melting point of 118-119°C.

Scientific Research Applications

S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for drug development. S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate has also been used as a reagent in the synthesis of various organic compounds, including pyrazole derivatives, which have potential applications in the pharmaceutical industry.

properties

IUPAC Name

S-(1-methylpyrazol-4-yl) N,N-dimethylcarbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-9(2)7(11)12-6-4-8-10(3)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXDBQIYWQFSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)SC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide

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